![molecular formula C8H6F3N3O2 B13381950 N'-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B13381950.png)
N'-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide is a chemical compound with the molecular formula C8H6F3N3O2 and a molecular weight of 233.15 g/mol . This compound is known for its unique structural properties, which include a trifluoroacetyl group and a pyridinecarboximidamide moiety. These features make it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide typically involves the reaction of 4-pyridinecarboximidamide with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization or chromatography. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: In industrial applications, it is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyridinecarboximidamide moiety can interact with nucleophilic sites on enzymes, further enhancing its biological activity .
Comparison with Similar Compounds
N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide can be compared with other trifluoromethyl-containing compounds, such as:
N-2,2,2-trifluoroethylisatin ketimines: These compounds are used in organic synthesis and have similar trifluoromethyl groups, but differ in their core structure and reactivity.
2-chloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals, and shares the trifluoromethyl group but has a different substitution pattern on the pyridine ring.
N’-[(2,2,2-trifluoroacetyl)oxy]-4-pyridinecarboximidamide stands out due to its unique combination of the trifluoroacetyl and pyridinecarboximidamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F3N3O2 |
|---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H6F3N3O2/c9-8(10,11)7(15)16-14-6(12)5-1-3-13-4-2-5/h1-4H,(H2,12,14) |
InChI Key |
BYROHOBSBRJADD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/OC(=O)C(F)(F)F)/N |
Canonical SMILES |
C1=CN=CC=C1C(=NOC(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B13381875.png)
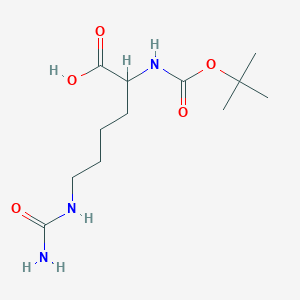
![5-(2,3-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13381897.png)
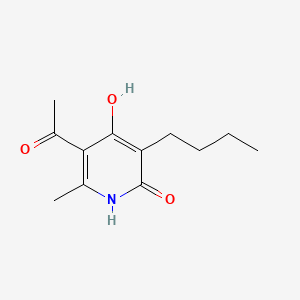
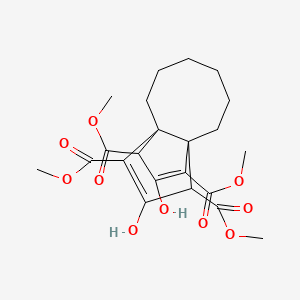
![8,8-dimethyl-5-(3-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13381921.png)
![1-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 3-chloro-4-methylbenzenesulfonate](/img/structure/B13381922.png)
![2-Hydroxy-5-methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13381924.png)
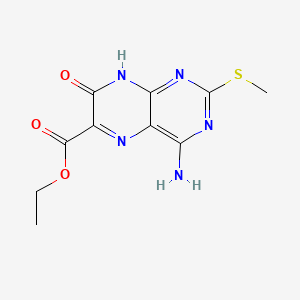

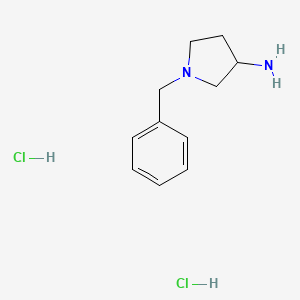
![9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-methoxyoxolan-2-yl]-9H-purin-6-ol](/img/structure/B13381944.png)

![N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]acetamide](/img/structure/B13381962.png)
